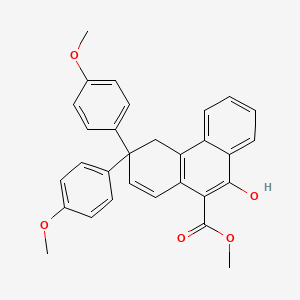
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate is an organic compound that belongs to the class of phenanthrene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available phenanthrene derivatives, which undergo a series of functional group transformations including hydroxylation, methylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate include other phenanthrene derivatives with different substituents. Examples include:
- 9,10-Dihydroxyphenanthrene
- 6,6-Bis(4-methoxyphenyl)phenanthrene
- Methyl 9-carboxylate phenanthrene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C30H26O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 10-hydroxy-6,6-bis(4-methoxyphenyl)-5H-phenanthrene-9-carboxylate |
InChI |
InChI=1S/C30H26O5/c1-33-21-12-8-19(9-13-21)30(20-10-14-22(34-2)15-11-20)17-16-24-26(18-30)23-6-4-5-7-25(23)28(31)27(24)29(32)35-3/h4-17,31H,18H2,1-3H3 |
InChI Key |
XXJOWBLSSCPNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC3=C(C=C2)C(=C(C4=CC=CC=C34)O)C(=O)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















